DiBAC4(5)

Description

BenchChem offers high-quality DiBAC4(5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DiBAC4(5) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

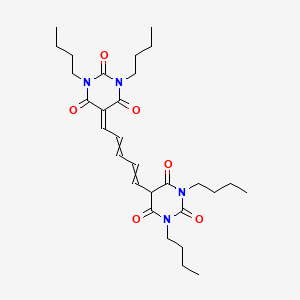

1,3-dibutyl-5-[5-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N4O6/c1-5-9-18-30-24(34)22(25(35)31(28(30)38)19-10-6-2)16-14-13-15-17-23-26(36)32(20-11-7-3)29(39)33(27(23)37)21-12-8-4/h13-17,22H,5-12,18-21H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFIBXZWFVQCAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is DiBAC4(5) mechanism of action

An In-depth Technical Guide to the Mechanism of Action of DiBAC4(5)

Introduction

DiBAC4(5), or Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, is a member of the bis-barbituric acid oxonol family of fluorescent dyes.[1][2] These compounds are categorized as slow-response, potentiometric probes utilized extensively for measuring transmembrane potentials in a variety of biological systems.[3][4] Unlike fast-response dyes that detect transient millisecond-scale events in excitable cells, slow-response probes like DiBAC4(5) are ideal for detecting average changes in membrane potential over seconds to minutes.[3][5] This makes them particularly suitable for studies in non-excitable cells, including monitoring changes related to ion channel permeability, drug interactions, and respiratory activity.[3][4]

Core Mechanism of Action

The functionality of DiBAC4(5) as a voltage-sensitive probe is predicated on its electrochemical properties and its interaction with the cellular plasma membrane. The dye is a lipophilic anion, meaning it carries a negative charge and can readily associate with lipid membranes.[6] Its transmembrane distribution is governed by the Nernstian equilibrium, directly responding to changes in the electrical potential across the plasma membrane.[7]

1. Polarized State (Resting Potential): In a healthy, resting cell, the interior of the plasma membrane maintains a negative potential relative to the exterior (typically -40 to -90 mV). This negative intracellular environment electrostatically repels the anionic DiBAC4(5) dye, effectively excluding it from the cell.[8] Consequently, cells with a stable, polarized membrane exhibit low levels of intracellular fluorescence.

2. Depolarized State: When a cell undergoes depolarization, the potential difference across its membrane decreases, making the intracellular environment less negative. This reduction in the electrical barrier allows the negatively charged DiBAC4(5) to move down its electrochemical gradient and enter the cytoplasm.[1][2][6] Once inside, the dye binds to intracellular hydrophobic components, such as proteins and internal membranes.[1][2][6] This binding event leads to a significant enhancement of its fluorescence quantum yield and a red spectral shift.[1][2] Therefore, an increase in fluorescence intensity directly correlates with the degree of membrane depolarization.[1][9]

3. Hyperpolarized State: Conversely, during hyperpolarization, the intracellular potential becomes even more negative. This increased electrical gradient drives the anionic dye out of the cell, resulting in a decrease in fluorescence intensity.[1][9]

A key advantage of anionic oxonol dyes like DiBAC4(5) is their exclusion from mitochondria, which possess a highly negative membrane potential.[1][2] This characteristic makes them superior to cationic dyes (e.g., carbocyanines) for specifically measuring plasma membrane potential without confounding signals from mitochondrial activity, a feature especially valuable in flow cytometry applications.[1]

Caption: Mechanism of DiBAC4(5) fluorescence change.

Quantitative Data and Spectral Properties

The fluorescence response of DiBAC dyes is substantial, with reported changes of approximately 1% per millivolt (mV) of membrane potential change for DiBAC4(3), a closely related probe.[1] DiBAC4(5) is characterized by its longer wavelength spectra, which helps to minimize interference from cellular autofluorescence.

| Property | Value | Reference |

| Compound Name | DiBAC4(5) [Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol] | [3][4] |

| Molecular Weight | 542.67 g/mol | [3] |

| Excitation Max (λex) | ~590 nm | [1][3] |

| Emission Max (λem) | ~616 nm | [1][3] |

| Response Type | Slow-Response (Translocating) | [3][4][5] |

| Fluorescence Change | Increases with depolarization; Decreases with hyperpolarization | [1][9] |

| Typical Solvent | DMSO | [3] |

Experimental Protocols

The following are generalized protocols for using DiBAC4(5) to measure membrane potential. Specific parameters such as cell density and dye concentration may require optimization for individual cell lines and experimental conditions.

Preparation of Reagents

-

DiBAC4(5) Stock Solution: Prepare a 10 to 30 mM stock solution of DiBAC4(5) in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[3] Aliquot the solution into single-use volumes and store frozen at -20°C or below, protected from light and moisture.[3] Avoid repeated freeze-thaw cycles.

-

Assay Buffer: A common buffer is Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (HHBS), pH 7.[3]

-

Dye-Loading Solution: On the day of the experiment, dilute the DiBAC4(5) stock solution into the assay buffer to a final working concentration. A typical starting concentration is between 10-40 µM.[10] For whole organisms, a lower concentration of around 0.95 µM may be used.[11] The inclusion of a non-ionic surfactant like Pluronic® F-127 (0.04% to 0.08%) can aid in dye dispersal.[3]

Cell Staining and Measurement

This protocol is adaptable for microplate readers, fluorescence microscopes, or flow cytometers.

For Adherent Cells:

-

Plate cells in a suitable format (e.g., black-walled, clear-bottom 96-well plates) at a density of 40,000 to 80,000 cells per well.[3] Allow cells to adhere overnight in growth medium.

-

Remove the growth medium.

-

Add the prepared dye-loading solution to each well (e.g., 100 µL for a 96-well plate).[3][10]

-

Incubate the plate at room temperature or 37°C for 30 to 60 minutes, protected from light.[3] Do not wash the cells after loading.[3]

-

Measure the baseline fluorescence using the appropriate excitation (~590 nm) and emission (~616 nm) filters.

-

Add the experimental compound (e.g., ion channel agonist/antagonist) and immediately begin kinetic fluorescence measurements to record changes in membrane potential.

For Non-Adherent Cells:

-

Harvest cells from the culture medium by centrifugation.

-

Resuspend the cell pellet in the prepared dye-loading solution at a density of 125,000 to 250,000 cells per well.[3]

-

Transfer the cell suspension to a suitable plate (e.g., poly-D lysine coated).[3]

-

Incubate, measure baseline fluorescence, and perform the experiment as described for adherent cells.

Caption: Workflow for a DiBAC4(5) membrane potential assay.

Considerations and Limitations

-

Pharmacological Activity: Oxonol dyes, including DiBAC4(3), have been shown to have pharmacological effects on their own, such as modulating the function of GABAA receptors and activating BK channels.[12][13] It is crucial for researchers to perform control experiments to ensure the observed effects are not due to off-target dye activity.

-

Calibration: Calibrating the fluorescence signal to an absolute membrane potential value (in mV) is challenging. Interactions between anionic oxonols and cationic ionophores like valinomycin (often used for calibration) can complicate the results.[1][2] Therefore, DiBAC4(5) is most reliably used to measure relative changes in membrane potential.

-

Response Time: As a "slow" probe, DiBAC4(5) is not suitable for resolving rapid electrical events like individual action potentials in neurons.[5] Its response time is on the order of seconds.

References

- 1. interchim.fr [interchim.fr]

- 2. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. DiBAC4(5) [Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 5. biotium.com [biotium.com]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

- 8. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diverse Voltage-Sensitive Dyes Modulate GABAAReceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DiBAC4(3) hits a “sweet spot” for the activation of arterial large-conductance Ca2+-activated potassium channels independently of the β1-subunit - PMC [pmc.ncbi.nlm.nih.gov]

DiBAC4(5) fluorescence properties and spectrum

Core Principles and Applications for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe DiBAC4(5), a voltage-sensitive dye utilized for monitoring transmembrane potentials.[1] This document will delve into its fluorescence properties, mechanism of action, and detailed protocols for its application in various research settings.

Fluorescence Properties

DiBAC4(5), also known as Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, is a slow-response membrane potential probe characterized by its longer excitation and emission wavelengths.[2][3] Slow-response probes are suitable for detecting changes in the average membrane potentials of non-excitable cells, which can be influenced by factors such as respiratory activity, ion-channel permeability, and drug binding.[2]

Spectral Characteristics

The spectral properties of DiBAC4(5) are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy and flow cytometry.

| Property | Value | Source |

| Excitation Maximum (λex) | 590 - 591 nm | [3][4][5] |

| Emission Maximum (λem) | 615 - 616 nm | [2][4][5] |

| Extinction Coefficient | 160,000 cm⁻¹M⁻¹ (in Methanol) | [5] |

| Solubility | DMSO, EtOH | [5] |

| Molecular Weight | 542.67 g/mol | [2][5] |

Mechanism of Action

DiBAC4(5) is an anionic oxonol dye.[5] Its mechanism as a membrane potential indicator relies on its potential-dependent distribution across the plasma membrane. In depolarized cells, the relatively more positive intracellular environment facilitates the influx of the anionic dye.[5] Upon entering the cell, DiBAC4(5) binds to intracellular proteins and membranes, leading to a significant enhancement of its fluorescence and a red spectral shift.[5][6]

Conversely, in hyperpolarized cells, the more negative intracellular environment leads to the exclusion of the anionic dye, resulting in a decrease in fluorescence.[5] This relationship between membrane potential and fluorescence intensity allows for the dynamic monitoring of changes in cellular polarization. A key advantage of DiBAC dyes is their exclusion from mitochondria due to their negative charge, making them particularly well-suited for measuring plasma membrane potentials without confounding signals from mitochondrial activity.[5]

Experimental Protocols

Accurate and reproducible results with DiBAC4(5) depend on careful adherence to optimized protocols. The following sections provide detailed methodologies for common applications.

General Preparation of DiBAC4(5) Stock Solution

-

Reconstitution: Prepare a stock solution of DiBAC4(5) in high-quality, anhydrous dimethyl sulfoxide (DMSO).[7] The concentration of the stock solution can be prepared as needed, for example, between 1 to 30 mM.[7]

-

Storage: Store the stock solution at -20°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]

Protocol for Fluorescence Microscopy

This protocol is adapted for measuring changes in resting membrane potential in cultured cells.

-

Cell Preparation: Plate adherent cells on a suitable imaging dish, such as a glass-bottom dish, and culture overnight to allow for attachment.[7]

-

Dye Loading:

-

Prepare a working solution of DiBAC4(5) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, HHBS) at a final concentration tailored to your cell type and experimental conditions. A starting point for cell culture could be in the micromolar range.[8][9]

-

For some applications, the addition of a non-ionic surfactant like Pluronic® F-127 (at a final concentration of 0.04% to 0.08%) to the working solution can aid in dye loading.[7]

-

Remove the culture medium from the cells and add the DiBAC4(5) loading solution.

-

-

Incubation: Incubate the cells with the dye for 30 to 60 minutes at 37°C or room temperature, protected from light.[7][8][10] Note: Do not wash the cells after dye loading.[7]

-

Imaging:

-

Mount the dish on a fluorescence microscope equipped with appropriate filter sets for DiBAC4(5) (e.g., excitation around 590 nm and emission around 615 nm).

-

Acquire baseline fluorescence images.

-

Introduce your experimental stimulus (e.g., ion channel agonist/antagonist, drug compound) and record the changes in fluorescence intensity over time. An increase in fluorescence indicates depolarization, while a decrease signifies hyperpolarization.

-

Protocol for Flow Cytometry

This protocol allows for the analysis of membrane potential changes in a population of suspended cells.

-

Cell Preparation:

-

For non-adherent cells, centrifuge the cell suspension and resuspend the pellet in a suitable buffer like HHBS.[7]

-

For adherent cells, detach the cells using a gentle, non-enzymatic method, centrifuge, and resuspend in buffer.

-

Adjust the cell density as required for your flow cytometer (e.g., 125,000 to 250,000 cells/well for a 96-well plate).[7]

-

-

Dye Loading:

-

Prepare a 2X working solution of DiBAC4(5) in your chosen buffer.[7]

-

Add an equal volume of the 2X dye solution to the cell suspension.

-

-

Incubation: Incubate the cell suspension for 30 to 60 minutes at 37°C or room temperature, protected from light.[7]

-

Flow Cytometric Analysis:

-

Analyze the stained cells on a flow cytometer using an appropriate laser for excitation (e.g., a yellow-green laser) and a detector to capture the emission around 615 nm.

-

Record the fluorescence intensity of the cell population. Changes in the mean fluorescence intensity will reflect shifts in the average membrane potential of the cell population.

-

Signaling Pathways and Experimental Workflows

DiBAC4(5) is a valuable tool for investigating a variety of cellular processes that involve changes in membrane potential. The following diagrams illustrate the mechanism of action and a typical experimental workflow.

Caption: Mechanism of DiBAC4(5) action.

Caption: General experimental workflow for DiBAC4(5).

Considerations and Best Practices

-

Calibration: While DiBAC4(5) provides excellent qualitative and relative measurements of membrane potential changes, obtaining absolute voltage values requires calibration, for instance, by using ionophores like valinomycin in conjunction with varying extracellular potassium concentrations to clamp the membrane potential at known values. However, interactions between anionic oxonols and the cationic K+-valinomycin complex can complicate this process.[5]

-

Controls: It is essential to include appropriate controls in your experiments. This includes vehicle controls (to account for any effects of the solvent used to dissolve your stimulus) and positive controls (using a known depolarizing agent like a high concentration of extracellular potassium) to validate the responsiveness of the dye and the cells.

-

Phototoxicity and Photobleaching: As with any fluorescent probe, prolonged exposure to excitation light can lead to phototoxicity and photobleaching. It is advisable to use the lowest possible excitation intensity and exposure time that still provides a good signal-to-noise ratio.

-

Compound Interference: Some experimental compounds may directly interact with DiBAC4(5), leading to fluorescence quenching or enhancement that is independent of membrane potential changes. It is good practice to test for such interactions by incubating the compound with the dye in a cell-free system.[11]

By understanding the fundamental properties of DiBAC4(5) and adhering to rigorous experimental design, researchers can effectively leverage this powerful tool to investigate the intricate role of membrane potential in a wide array of biological processes.

References

- 1. DiBAC4(5) | TargetMol [targetmol.com]

- 2. DiBAC4(5) [Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 3. AAT Bioquest DiBAC4(5) 25 mg | Sigma-Aldrich [sigmaaldrich.com]

- 4. Spectrum [DiBAC4(5)] | AAT Bioquest [aatbio.com]

- 5. interchim.fr [interchim.fr]

- 6. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to DiBAC4(5) for Cellular Depolarization Studies

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the potentiometric dye DiBAC4(5), a key tool for investigating cellular membrane potential. It covers the dye's mechanism of action, quantitative properties, experimental protocols, and applications in research and drug discovery.

Introduction to DiBAC4(5)

DiBAC4(5), or Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, is a slow-response, lipophilic, anionic fluorescent dye used to measure changes in cellular membrane potential.[1][2] It belongs to the bis-barbituric acid oxonol family of dyes, which are spectrally distinct probes for monitoring membrane potential.[3][4] Unlike fast-response dyes that detect transient action potentials, DiBAC4(5) is well-suited for detecting changes in the average membrane potentials of non-excitable cells resulting from factors like ion channel activity, drug binding, or metabolic processes.[1][5] Its distinct spectral properties, with longer excitation and emission wavelengths, make it a sensitive probe for these applications.[1]

Mechanism of Action

DiBAC4(5) functions as a "slow-response" or "translational" probe.[1][6] Its mechanism relies on its voltage-dependent distribution across the plasma membrane. The key steps are:

-

Resting State (Polarized): In healthy, polarized cells, the cell interior is negatively charged relative to the exterior. This negative potential repels the anionic DiBAC4(5) dye, largely preventing it from entering the cell.

-

Depolarization: When the cell membrane depolarizes, the potential difference across the membrane decreases (the interior becomes less negative). This reduction in the electrical gradient allows the negatively charged DiBAC4(5) to move into the cell.[3][7]

-

Fluorescence Enhancement: Once inside the cell, the dye binds to intracellular proteins and membranes.[3][4] This binding event leads to a significant enhancement of its fluorescence and a red spectral shift.[3][4]

-

Signal Correlation: The resulting increase in fluorescence intensity is directly proportional to the degree of depolarization. Conversely, hyperpolarization (an increase in the negative charge inside the cell) leads to a decrease in dye influx and a corresponding decrease in fluorescence.[3]

This mechanism provides a much larger fluorescence change per millivolt (mV) compared to fast-response dyes, typically around 1% per mV for the related DiBAC4(3).[3][5] Because of their negative charge, DiBAC dyes are generally excluded from the highly negative mitochondrial matrix, making them superior to cationic dyes for specifically measuring plasma membrane potential.[3]

Quantitative Data and Properties

The following table summarizes the key physical and spectral properties of DiBAC4(5).

| Property | Value | Reference(s) |

| Full Chemical Name | Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol | [1][2] |

| Molecular Formula | C29H42N4O6 | [2] |

| Molecular Weight | 542.67 g/mol | [1][2] |

| Excitation Maximum (λex) | ~590-591 nm | [3][8] |

| Emission Maximum (λem) | ~615-616 nm | [3][8] |

| Solubility | Soluble in DMSO or DMF | [3][9] |

| Response Type | Slow-response (Translational) | [1][6] |

Experimental Protocols

Accurate and reproducible results with DiBAC4(5) require careful protocol execution. Below are detailed methodologies for common applications.

-

Reconstitution: Prepare a stock solution of 1-10 mM DiBAC4(5) in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[5]

-

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store protected from light at -20°C for long-term storage.[3]

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

-

Cell Preparation: Plate adherent cells on coverslips or in imaging-compatible microplates and allow them to attach overnight. For suspension cells, wash and resuspend them in a suitable buffer like Hanks' Balanced Salt Solution with HEPES (HHBS).[5]

-

Dye Loading: Prepare a working solution of DiBAC4(5) in your desired buffer (e.g., HHBS) at a final concentration of 0.5-10 µM.

-

Incubation: Remove the culture medium and add the DiBAC4(5) loading solution to the cells. Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[5] Note: Do not wash the cells after loading, as the dye's equilibrium across the membrane is essential for the measurement.[5][10]

-

Imaging: Mount the coverslip on a microscope slide or place the microplate on the microscope stage.

-

Acquisition: Excite the sample around 590 nm and capture emission around 616 nm. Use consistent exposure settings for all experimental conditions to allow for quantitative comparison.

-

Inducing Depolarization (Control): To confirm the dye is responding correctly, a positive control can be performed by adding a high concentration of potassium chloride (e.g., 50-100 mM KCl) to the extracellular buffer, which will depolarize the cells and cause a robust increase in fluorescence.

-

Cell Preparation: Harvest cells and wash them with a suitable buffer (e.g., PBS or HHBS). Adjust the cell density to approximately 1 x 106 cells/mL.

-

Dye Loading: Add DiBAC4(5) stock solution directly to the cell suspension to achieve a final concentration typically between 0.5 and 5 µM.

-

Incubation: Incubate the cells for 15-30 minutes at the desired temperature (room temperature or 37°C), protected from light.

-

Analysis: Analyze the stained cells on a flow cytometer. Use an excitation source, such as a yellow-green laser (e.g., 561 nm), and detect emission using a filter appropriate for the >610 nm range (e.g., a PE-Cy5 or similar channel).

-

Data Interpretation: An increase in fluorescence intensity in the appropriate channel indicates cell depolarization.

Applications in Research and Drug Development

DiBAC4(5) is a versatile tool for various applications:

-

High-Throughput Screening (HTS): Its robust signal makes it suitable for screening compound libraries for activity against ion channels or other targets that modulate membrane potential.[3][11]

-

Ion Channel Research: It is used to study the function of various ion channels by observing depolarization or hyperpolarization events upon channel activation or inhibition.

-

Apoptosis Studies: Early stages of apoptosis are often associated with membrane potential changes, which can be detected with DiBAC dyes.[4]

-

Bacteriology: The dye can be used to assess the membrane integrity and viability of bacteria, particularly in the context of antimicrobial compound screening.[7][12]

Comparison with Other Dyes

The choice of a potentiometric dye depends on the biological question. DiBAC4(5) occupies a specific niche among available probes.

-

vs. Fast-Response Dyes (e.g., ANEPPS): DiBAC4(5) is a "slow" dye, meaning its response takes seconds to minutes as the dye redistributes across the membrane. This makes it unsuitable for detecting rapid, millisecond-scale events like neuronal action potentials. However, its signal change is significantly larger, making it more sensitive for detecting steady-state changes in non-excitable cells.[6][9]

-

vs. Cationic Dyes (e.g., DiOC6(3), TMRE): Cationic dyes accumulate in polarized cells (and especially in mitochondria) due to the negative interior. Depolarization causes their release and a change in fluorescence (often de-quenching). In contrast, the anionic DiBAC4(5) is excluded from polarized cells and enters upon depolarization, providing a more direct measurement of plasma membrane potential without the confounding signal from mitochondria.[3]

Advantages and Limitations

Advantages:

-

High Sensitivity: Produces a large fluorescence intensity change in response to membrane potential variations.[5]

-

Plasma Membrane Specificity: Its anionic nature leads to exclusion from negatively charged mitochondria, making it ideal for measuring plasma membrane potential.[3]

-

Long-Wavelength Spectra: The red-shifted excitation and emission spectra of DiBAC4(5) help to reduce background autofluorescence from cells and media components.[1]

Limitations:

-

Slow Response Time: Not suitable for measuring rapid electrical events like action potentials.[1][6]

-

Potential for Pharmacological Effects: Oxonol dyes have been reported to have direct effects on certain ion channels, which could complicate data interpretation.[4][13]

-

Complex Calibration: Calibrating the fluorescence signal to an absolute millivolt value can be challenging. Interactions between anionic oxonols and cationic ionophores like valinomycin (often used for calibration) can interfere with measurements.[3]

Troubleshooting

-

Low Signal-to-Noise Ratio: Ensure that dark-field and flat-field corrections are performed for microscopy to reduce noise. Optimizing dye concentration and incubation time may also improve the signal.[10]

-

"Sparkles" or Precipitate in Image: Undissolved dye particles can appear as intensely fluorescent spots.[10][14] To prevent this, ensure the stock solution is fully dissolved and consider centrifuging the final working solution before applying it to cells.[10][15]

-

Signal Fades or Bleaching: Minimize light exposure during incubation and imaging. Check for potential dye toxicity or quenching by testing different concentrations and incubation times.[15]

References

- 1. DiBAC4(5) [Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 2. scbt.com [scbt.com]

- 3. interchim.fr [interchim.fr]

- 4. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. biotium.com [biotium.com]

- 7. air.uniud.it [air.uniud.it]

- 8. Spectrum [DiBAC4(5)] | AAT Bioquest [aatbio.com]

- 9. biotium.com [biotium.com]

- 10. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative study of membrane potential-sensitive fluorescent probes and their use in ion channel screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. drmichaellevin.org [drmichaellevin.org]

- 15. scispace.com [scispace.com]

Understanding DiBAC4(5): An In-depth Technical Guide to a Slow-Response Potential-Sensitive Probe

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the slow-response, potential-sensitive fluorescent probe, DiBAC4(5) (bis-(1,3-dibutylbarbituric acid)pentamethine oxonol). It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this tool for monitoring cellular membrane potential. This document details the probe's mechanism of action, spectral properties, and provides detailed experimental protocols for its application in various platforms, including microplate assays, flow cytometry, and microscopy. Furthermore, it explores its utility in the context of drug discovery, particularly in high-throughput screening (HTS) for modulators of ion channels and G-protein coupled receptors (GPCRs).

Core Principles of DiBAC4(5)

DiBAC4(5) is a lipophilic, anionic oxonol dye that functions as a slow-response sensor for cellular membrane potential. Its mechanism is predicated on its voltage-driven distribution across the plasma membrane. In polarized cells, which maintain a negative intracellular potential, the negatively charged DiBAC4(5) is largely excluded from the cell interior. However, upon membrane depolarization—a decrease in the negative charge across the membrane—the anionic dye enters the cell. Once inside, it binds to intracellular proteins and membranes, leading to a significant enhancement in its fluorescence and a red spectral shift.[1][2] This relationship is reversible; hyperpolarization, an increase in the negative membrane potential, leads to the dye's exit from the cell and a subsequent decrease in fluorescence.

The "slow-response" characteristic of DiBAC4(5) refers to the fact that its fluorescence change is dependent on the physical translocation of the dye across the membrane, a process that occurs on a slower timescale (seconds to minutes) compared to "fast-response" probes that sense electric field changes within the membrane itself.[3] This property makes DiBAC4(5) well-suited for measuring sustained changes in membrane potential in non-excitable cells or the average membrane potential of a cell population.[3][4]

Quantitative Data and Spectral Properties

A clear understanding of the quantitative and spectral characteristics of DiBAC4(5) is crucial for designing and interpreting experiments.

| Property | Value | Reference(s) |

| Molecular Weight | 542.67 g/mol | [4] |

| Excitation Maximum (Ex) | ~590 nm | [1][4] |

| Emission Maximum (Em) | ~616 nm | [1][4] |

| Solvent for Stock Solution | DMSO | [4] |

| Fluorescence Change/mV | ~1% (for DiBAC4(3)) | [1][2] |

Note: The fluorescence change per millivolt is provided for the closely related analog DiBAC4(3) and serves as a reasonable estimate for DiBAC4(5).

Experimental Protocols

Detailed methodologies are essential for the successful application of DiBAC4(5). Below are protocols for common experimental platforms.

Microplate-Based Assays for High-Throughput Screening

This protocol is suitable for 96-well or 384-well plate formats and is commonly used for screening compound libraries.

Materials:

-

DiBAC4(5) stock solution (1-10 mM in DMSO)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

-

Pluronic® F-127 (optional, to aid dye solubilization)

-

Cells of interest

-

Black-walled, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Cell Plating:

-

For adherent cells, seed cells overnight in black-walled, clear-bottom microplates at a density of 40,000 to 80,000 cells/well for 96-well plates or 10,000 to 20,000 cells/well for 384-well plates.[4]

-

For non-adherent cells, centrifuge the cells and resuspend them in the assay buffer. Plate at a density of 125,000 to 250,000 cells/well for 96-well plates or 30,000 to 60,000 cells/well for 384-well plates.[4]

-

-

Dye Loading Solution Preparation:

-

Prepare a 2X working solution of DiBAC4(5) in the assay buffer. A typical final concentration is between 1-10 µM. For a final concentration of 5 µM, prepare a 10 µM 2X solution.

-

If using, add Pluronic® F-127 to the 2X working solution at a final concentration of 0.02-0.04% to prevent dye aggregation.[4]

-

-

Cell Staining:

-

Compound Addition and Measurement:

-

Prepare compound plates with the desired concentrations of test compounds.

-

Using a fluorescence microplate reader (e.g., FLIPR), add the compounds to the cell plate and immediately begin monitoring fluorescence intensity (Ex/Em ≈ 590/616 nm).

-

Record fluorescence changes over time to determine the effect of the compounds on membrane potential.

-

Flow Cytometry for Single-Cell Analysis

This protocol allows for the analysis of membrane potential in individual cells within a population.

Materials:

-

DiBAC4(5) stock solution (1 mM in DMSO)

-

Cell suspension

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

Flow cytometer equipped with a laser for excitation near 590 nm (e.g., Yellow-Green laser)

Procedure:

-

Cell Preparation:

-

Harvest and wash cells, then resuspend them in PBS or the desired buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

-

Cell Staining:

-

Add DiBAC4(5) to the cell suspension to a final concentration of 100 nM to 1 µM.

-

Incubate at 37°C for 15-30 minutes, protected from light.

-

-

Flow Cytometric Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Excite the cells with the appropriate laser and collect the emission fluorescence in the corresponding channel (e.g., PE-Cy5 or a similar channel).

-

Gate on the cell population of interest based on forward and side scatter properties.

-

Analyze the fluorescence intensity of the DiBAC4(5) to determine the membrane potential status of the cells. Increased fluorescence corresponds to depolarization.

-

Fluorescence Microscopy

This protocol is for visualizing changes in membrane potential in adherent cells.

Materials:

-

DiBAC4(5) stock solution (1 mM in DMSO)

-

Cells cultured on glass-bottom dishes or coverslips

-

Imaging buffer (e.g., HBSS)

-

Fluorescence microscope with appropriate filters for DiBAC4(5)

Procedure:

-

Cell Preparation:

-

Culture cells on a suitable imaging substrate until they reach the desired confluency.

-

-

Cell Staining:

-

Replace the culture medium with imaging buffer containing DiBAC4(5) at a final concentration of 1-5 µM.

-

Incubate for 15-30 minutes at 37°C or room temperature, protected from light.[5]

-

-

Imaging:

-

Mount the dish or coverslip on the microscope stage.

-

Acquire baseline fluorescence images using the appropriate filter set (Ex/Em ≈ 590/616 nm).

-

Add stimuli (e.g., ion channel modulators, GPCR ligands) and acquire time-lapse images to monitor changes in fluorescence intensity, which reflect changes in membrane potential.

-

Signaling Pathways and Experimental Workflows

DiBAC4(5) is a versatile tool for investigating various signaling pathways that involve changes in membrane potential.

Ion Channel Modulation

A primary application of DiBAC4(5) is in the screening for modulators of ion channels, particularly potassium channels. The opening of potassium channels leads to an efflux of K⁺ ions, causing hyperpolarization and a decrease in DiBAC4(5) fluorescence. Conversely, blocking potassium channels results in depolarization and an increase in fluorescence.[6]

Figure 1: Workflow for detecting a potassium channel opener.

Gq-Coupled GPCR Activation

Activation of Gq-coupled GPCRs initiates a signaling cascade that often leads to membrane depolarization. The activated Gq protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, which can, in turn, activate Ca²⁺-activated non-selective cation channels or chloride channels, leading to depolarization and an increase in DiBAC4(5) fluorescence.[7][8]

Figure 2: Gq-coupled GPCR signaling leading to depolarization.

Considerations for Drug Discovery and HTS

DiBAC4(5) is a valuable tool in drug discovery for identifying and characterizing compounds that modulate membrane potential.

HTS Data Analysis and Hit Validation

Figure 3: A typical workflow for an HTS campaign using DiBAC4(5).

-

Data Analysis: Key metrics for HTS data quality include the Z'-factor, which assesses the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for an HTS assay. The percentage of activity or inhibition for each compound is calculated relative to these controls.

-

Hit Validation: Primary hits from the HTS should be confirmed through several steps:

-

Dose-Response Confirmation: Confirmed hits are re-tested at multiple concentrations to determine their potency (e.g., EC₅₀ or IC₅₀).

-

Orthogonal Assays: It is crucial to validate hits using a different, preferably more direct, method to rule out artifacts. For ion channel modulators, the gold standard for validation is patch-clamp electrophysiology.[6]

-

Counter-screens: To assess selectivity, hits should be tested against related targets or in parental cell lines lacking the target of interest.

-

Potential for Artifacts and Mitigation

-

Compound Interference: Some test compounds may interfere with the DiBAC4(5) signal by being fluorescent themselves or by quenching the dye's fluorescence. It is important to perform a counter-screen with compounds in the absence of cells to identify such interference.[9]

-

Cytotoxicity: High concentrations of test compounds or prolonged exposure can lead to cell death, which results in complete membrane depolarization and a strong, non-specific increase in DiBAC4(5) fluorescence. Cytotoxicity should be assessed in parallel, for example, using a viability dye.

-

Phototoxicity and Photobleaching: Like many fluorescent dyes, DiBAC4(5) can be susceptible to phototoxicity and photobleaching upon prolonged or intense illumination. It is advisable to use the lowest possible excitation light intensity and exposure times during microscopy and to protect the dye from light during all incubation steps.[10][11]

Conclusion

DiBAC4(5) is a robust and sensitive slow-response probe for measuring changes in cellular membrane potential. Its ease of use in microplate format makes it particularly well-suited for high-throughput screening campaigns in drug discovery. A thorough understanding of its mechanism, careful experimental design, and rigorous hit validation are essential for leveraging the full potential of this valuable research tool. By following the detailed protocols and considering the potential for artifacts outlined in this guide, researchers can confidently employ DiBAC4(5) to advance their studies of cellular physiology and identify novel therapeutic agents.

References

- 1. interchim.fr [interchim.fr]

- 2. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. DiBAC4(5) [Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. [High throughput screening method of potassium channel regulators] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to DiBAC4(5): Spectral Properties and Applications in Membrane Potential Measurement

For Researchers, Scientists, and Drug Development Professionals

Abstract

DiBAC4(5), or Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, is a slow-response, lipophilic anionic fluorescent probe widely utilized for measuring cellular membrane potential.[1][2] As a member of the bis-barbituric acid oxonol family, it is particularly sensitive to changes in transmembrane potential.[3][4] This technical guide provides a comprehensive overview of the spectral properties of DiBAC4(5), its mechanism of action, and a detailed protocol for its application in cell-based assays. The information is intended to assist researchers in designing and executing robust experiments for monitoring membrane potential dynamics in various biological systems, including applications in high-throughput drug screening.[3]

Mechanism of Action

DiBAC4(5) is an anionic dye that operates by redistributing across the plasma membrane in response to changes in membrane potential.[5] In a resting, polarized cell, the cell interior is negatively charged, which repels the negatively charged DiBAC4(5) molecule, resulting in low intracellular fluorescence.[3][6]

When the cell membrane depolarizes, the interior becomes less negative (more positive), allowing the anionic dye to enter the cell.[3][7] Once inside, DiBAC4(5) binds to intracellular proteins and membranes, leading to a significant enhancement in its fluorescence.[3][4] Conversely, hyperpolarization, where the cell interior becomes more negative, causes the dye to be excluded from the cell, resulting in a decrease in fluorescence.[3] This relationship makes DiBAC4(5) an excellent tool for detecting changes in the average membrane potential of non-excitable cells.[2] Because of their negative charge, DiBAC dyes are typically excluded from mitochondria, making them superior to certain carbocyanine dyes for specifically measuring plasma membrane potentials.[3]

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. DiBAC4(5) [Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 3. interchim.fr [interchim.fr]

- 4. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - UK [thermofisher.com]

- 5. biotium.com [biotium.com]

- 6. frontiersin.org [frontiersin.org]

- 7. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DiBAC4(5): Solubility and Solvent Preparation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility, solvent preparation, and experimental application of DiBAC4(5), a fluorescent, slow-response membrane potential probe. Designed for professionals in research and drug development, this document details quantitative data, experimental protocols, and visual workflows to facilitate the effective use of this vital potentiometric dye.

Core Principles of DiBAC4(5) in Membrane Potential Sensing

DiBAC4(5), or Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, is a lipophilic, anionic dye widely employed for measuring changes in cellular membrane potential.[1] As a member of the bis-barbituric acid oxonol family, it is spectrally distinguished by its excitation and emission maxima around 590 nm and 616 nm, respectively.[1]

The fundamental mechanism of DiBAC4(5) relies on its negative charge. Under normal physiological conditions, with a negative resting membrane potential, the dye is largely excluded from the cell's interior. However, upon membrane depolarization—a decrease in the negative charge across the membrane—the anionic dye enters the cell. Once inside, it binds to intracellular proteins and membranes, leading to a significant enhancement in its fluorescence.[1][2] Conversely, membrane hyperpolarization, an increase in the negative charge, results in a decrease in fluorescence as the dye is expelled from the cell.[2] This fluorescence change is typically proportional to the change in membrane potential, offering a reliable method for monitoring cellular electrical activity.[1]

Quantitative Data: Solubility Profile

Proper dissolution of DiBAC4(5) is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of DiBAC4(5) and its closely related analog, DiBAC4(3), in common laboratory solvents. It is important to note that while specific quantitative data for DiBAC4(5) in solvents other than DMSO is limited, the data for DiBAC4(3) provides a strong indication of its solubility characteristics due to their structural similarity.

| Compound | Solvent | Solubility (approx.) | Notes |

| DiBAC4(5) | Dimethyl Sulfoxide (DMSO) | Soluble | The preferred solvent for creating stock solutions. A table for reconstituting specific masses to desired concentrations is available.[3] |

| DiBAC4(3) | Dimethyl Sulfoxide (DMSO) | ~15 mg/mL[4], ~50 mg/mL[5][6] | High solubility allows for concentrated stock solutions. Sonication may be required.[5][6] |

| DiBAC4(3) | Ethanol | ~5 mg/mL[4] | A viable alternative to DMSO for stock solution preparation. |

| DiBAC4(3) | Dimethylformamide (DMF) | ~10 mg/mL[4] | Another suitable organic solvent for creating stock solutions. |

| DiBAC4(3) | Aqueous Buffers (e.g., PBS) | Sparingly soluble[4] | Direct dissolution in aqueous buffers is not recommended. Working solutions are prepared by diluting a stock solution.[4] |

Experimental Protocols

Preparation of DiBAC4(5) Stock Solution

Objective: To prepare a concentrated stock solution of DiBAC4(5) in DMSO for long-term storage and subsequent preparation of working solutions.

Materials:

-

DiBAC4(5) solid powder

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Allow the vial of DiBAC4(5) powder to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a stock solution of 1-10 mM in anhydrous DMSO. For example, to prepare a 10 mM stock solution of DiBAC4(5) (Molecular Weight: 542.67 g/mol ), dissolve 5.43 mg of the powder in 1 mL of DMSO.

-

Vortex the solution thoroughly to ensure the dye is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. When stored properly, the stock solution is stable for several months.

Experimental Workflow: Measuring Membrane Potential with Fluorescence Microscopy

Objective: To use DiBAC4(5) to visualize and quantify changes in membrane potential in live cells using fluorescence microscopy.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

DiBAC4(5) DMSO stock solution

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

-

Fluorescence microscope with appropriate filter sets (e.g., for Cy5)

-

Reagents for inducing membrane potential changes (e.g., high potassium solution for depolarization)

Procedure:

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the DiBAC4(5) stock solution. Prepare a working solution by diluting the stock solution in a physiological buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Cell Staining:

-

Wash the cultured cells once with the physiological buffer.

-

Remove the buffer and add the DiBAC4(5) working solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

-

Imaging:

-

Without washing the cells, place the dish on the stage of the fluorescence microscope.

-

Acquire a baseline fluorescence image using the appropriate filter set.

-

To observe changes in membrane potential, add the stimulating agent (e.g., high potassium buffer to induce depolarization) and acquire a time-lapse series of images.

-

An increase in fluorescence intensity indicates membrane depolarization.

-

Experimental Workflow: Quantifying Membrane Potential Changes with Flow Cytometry

Objective: To quantify changes in the membrane potential of a cell population using DiBAC4(5) and flow cytometry.

Materials:

-

Cell suspension

-

DiBAC4(5) DMSO stock solution

-

Physiological buffer (e.g., PBS)

-

Flow cytometer with a red laser (e.g., 633 nm)

-

Flow cytometry tubes

-

Reagents for inducing membrane potential changes

Procedure:

-

Cell Preparation:

-

Harvest and wash the cells with a physiological buffer.

-

Resuspend the cells in the same buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

-

Staining:

-

Add the DiBAC4(5) stock solution directly to the cell suspension to a final concentration of 1-5 µM.

-

Incubate for 15-30 minutes at 37°C, protected from light. Do not wash the cells after staining.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Excite the dye with a red laser and collect the emission in the appropriate channel (e.g., APC or Cy5 channel).

-

Record the baseline fluorescence of the resting cells.

-

To measure changes, treat the cells with a stimulus to alter membrane potential and acquire data over time or at a specific endpoint. An increase in the mean fluorescence intensity of the cell population corresponds to depolarization.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows associated with the use of DiBAC4(5).

Caption: Mechanism of DiBAC4(5) action in response to membrane depolarization.

Caption: General experimental workflow for using DiBAC4(5) to measure membrane potential changes.

References

Methodological & Application

Application Notes and Protocols for DiBAC4(5) Staining in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the fluorescent voltage-sensitive dye, DiBAC4(5) [Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol], for the analysis of plasma membrane potential in various cell types using flow cytometry. This document outlines the mechanism of action, provides detailed experimental protocols, and offers guidance on data interpretation.

Introduction

DiBAC4(5) is a slow-response, lipophilic, anionic oxonol dye used to measure cellular transmembrane potential.[1] As a member of the bis-barbituric acid oxonol family, it is highly sensitive to changes in membrane potential.[2] The dye is particularly useful for detecting fluctuations in the average membrane potential of non-excitable cells, which can be indicative of cellular responses to various stimuli, including drug candidates, ion channel modulators, and other physiological or pathological events.[2][3]

Principle of Action

The core principle of DiBAC4(5) staining lies in its voltage-sensitive distribution across the plasma membrane. In a resting cell with a negative intracellular potential, the anionic DiBAC4(5) is largely excluded. However, upon membrane depolarization (the intracellular environment becoming more positive), the dye enters the cell. Inside the cell, it binds to intracellular proteins and membranes, leading to a significant enhancement in its fluorescence.[4] Conversely, membrane hyperpolarization (the intracellular environment becoming more negative) leads to the exclusion of the dye and a decrease in fluorescence.[4][5] This relationship allows for a quantitative assessment of membrane potential changes at the single-cell level using flow cytometry.

Key Applications

-

Drug Discovery and High-Throughput Screening: Assessing the effects of compounds on ion channels and membrane potential.[4]

-

Cellular Physiology: Studying physiological processes that involve changes in membrane potential, such as apoptosis, cell volume regulation, and ion transport.[6]

-

Toxicology: Evaluating the impact of toxins and environmental stressors on cell membrane integrity and function.

-

Microbiology: Analyzing the viability and physiological state of bacteria and other microorganisms.[7][8]

Data Presentation

The following tables summarize key quantitative data for the use of DiBAC4(5) and its closely related analog, DiBAC4(3).

| Parameter | Value | Reference |

| DiBAC4(5) Properties | ||

| Excitation (λex) | 590 nm | [2][4] |

| Emission (λem) | 616 nm | [2][4] |

| Solvent | DMSO | [2] |

| DiBAC4(3) Properties | ||

| Excitation (λex) | 493 nm | [2] |

| Emission (λem) | 516 nm | [2] |

| Solvent | DMSO or EtOH | [4] |

| General Recommendations | ||

| Typical Staining Concentration | 1-10 µM | [5][9] |

| Incubation Time | 30-60 minutes | [2] |

| Incubation Temperature | Room Temperature or 37°C | [2][9] |

Note: DiBAC4(3) is a shorter wavelength analog of DiBAC4(5). Protocols are often similar, but filter sets on the flow cytometer must be adjusted accordingly.

Experimental Protocols

Materials

-

DiBAC4(5) stock solution (e.g., 1 mM in DMSO)

-

Cells of interest (adherent or suspension)

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

-

Flow cytometry tubes

-

Flow cytometer equipped with appropriate lasers and filters (e.g., Yellow-Green laser for excitation and a detector suitable for >600 nm emission)

Experimental Workflow Diagram

Caption: Experimental workflow for DiBAC4(5) staining and flow cytometry analysis.

Detailed Staining Protocol

-

Cell Preparation:

-

Suspension Cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Adherent Cells: Gently detach cells using a non-enzymatic cell dissociation solution or trypsin. Neutralize trypsin if used, then harvest by centrifugation.

-

Wash the cell pellet once with pre-warmed HBSS or PBS.

-

Resuspend the cells in HBSS or the buffer of your choice at a concentration of 0.5-1 x 10^6 cells/mL.[10]

-

-

DiBAC4(5) Staining:

-

Prepare a working solution of DiBAC4(5) in your chosen buffer. A final concentration between 1-10 µM is a good starting point, which should be optimized for your specific cell type and experimental conditions.[5][9]

-

Add the DiBAC4(5) working solution to the cell suspension.

-

Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[2] The optimal time and temperature may need to be determined empirically.

-

-

Treatment with Experimental Compounds (Optional):

-

Following the initial incubation with DiBAC4(5), add your test compounds at the desired concentrations.

-

Incubate for the appropriate duration as required by your experimental design.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer without washing the dye away.[2]

-

Excite the cells using a laser appropriate for DiBAC4(5) (e.g., 561 nm or similar).

-

Collect the emission signal using a filter appropriate for the dye's emission peak (e.g., a 610/20 nm bandpass filter).

-

Record the fluorescence intensity (typically on a logarithmic scale) for at least 10,000 events per sample.

-

It is advisable to include unstained cells as a negative control and cells treated with a known depolarizing agent (e.g., high extracellular potassium) as a positive control.

-

Data Analysis and Interpretation

An increase in the fluorescence intensity of DiBAC4(5) corresponds to cell membrane depolarization, while a decrease in fluorescence indicates hyperpolarization.[4] The data can be presented as histograms of fluorescence intensity, and the geometric mean fluorescence intensity (gMFI) can be used for quantitative comparisons between different treatment groups.

Signaling Pathway and Mechanism

Caption: Mechanism of DiBAC4(5) in detecting membrane depolarization.

Troubleshooting

-

Low Signal-to-Noise Ratio: Increase the dye concentration or incubation time. Ensure the flow cytometer settings (laser power, detector voltage) are optimized.

-

High Background Fluorescence: Decrease the dye concentration or consider using a different buffer. Ensure complete removal of any residual serum from the cell culture medium before staining.

-

"Sparkles" or Precipitate in Sample: The dye may have precipitated. Centrifuge the dye stock solution before use.[11]

By following these guidelines, researchers can effectively utilize DiBAC4(5) to gain valuable insights into the membrane potential dynamics of their cells of interest.

References

- 1. DiBAC4(5) | TargetMol [targetmol.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. DiBAC4(5) [Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances on Multi-Parameter Flow Cytometry to Characterize Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. ulab360.com [ulab360.com]

- 11. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DiBAC4(5) in Adherent Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of DiBAC4(5), a slow-response, lipophilic, anionic fluorescent probe for measuring changes in cellular membrane potential in adherent cell lines.

Introduction

DiBAC4(5), or Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, is a potentiometric dye used to detect changes in membrane potential in various biological systems.[1][2] As a member of the oxonol family of dyes, DiBAC4(5) is negatively charged at physiological pH.[3] This characteristic prevents its entry into cells with polarized membranes. However, upon membrane depolarization, the dye can enter the cell, where it binds to intracellular proteins and membranes, leading to a significant increase in fluorescence.[4][5] Conversely, hyperpolarization leads to dye exclusion and a decrease in fluorescence.[4] These properties make DiBAC4(5) a valuable tool for studying ion channel activity, drug screening, and other cellular processes that involve changes in membrane potential.[1][2]

Mechanism of Action

DiBAC dyes are classified as slow-response probes, meaning they measure changes in membrane potential based on their transmembrane distribution, which results in a large fluorescence change.[1][2] The anionic nature of DiBAC4(5) prevents it from crossing the polarized plasma membrane of healthy cells. When the membrane depolarizes, the cell's interior becomes less negative, allowing the negatively charged DiBAC4(5) to enter. Once inside, it binds to hydrophobic intracellular components, which enhances its fluorescence.[4][5] This mechanism makes it an effective tool for monitoring relative changes in membrane potential in non-excitable cells.[1][2]

Caption: Mechanism of DiBAC4(5) action.

Quantitative Data Summary

The following table summarizes key quantitative parameters for using DiBAC4(5) and its related analog, DiBAC4(3), with adherent cell lines.

| Parameter | DiBAC4(5) | DiBAC4(3) | Reference |

| Excitation (max) | 590-591 nm | 490-493 nm | [1][4] |

| Emission (max) | 615-616 nm | 505-516 nm | [1][4] |

| Solvent | DMSO | DMSO, EtOH | [1][4] |

| Stock Solution Conc. | 10-30 mM in DMSO | 1.9 mM (1 mg/mL) to 10-40 mM in DMSO | [1][6][7][8] |

| Working Conc. | Not specified, but likely similar to DiBAC4(3) | 10-40 µM in buffer | [1][6][8] |

| Incubation Time | 30-60 minutes | 20-60 minutes | [1][6][7][8] |

| Incubation Temp. | Room Temperature or 37°C | Room Temperature or 37°C | [1][6][8] |

| Cell Seeding Density (96-well) | 40,000-80,000 cells/well | 40,000-80,000 cells/well | [1] |

| Cell Seeding Density (384-well) | 10,000-20,000 cells/well | 10,000-20,000 cells/well | [1] |

Experimental Protocols

1. Reagent Preparation

-

Stock Solution: Prepare a 10-30 mM stock solution of DiBAC4(5) in high-quality, anhydrous DMSO.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[6]

-

Working Solution: On the day of the experiment, thaw an aliquot of the DiBAC4(5) stock solution at room temperature.[1] Prepare a 2X working solution (e.g., 20-80 µM, to be diluted 1:1 in the well) in a suitable buffer such as Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).[1][6][8] For some cell lines, the addition of a non-ionic surfactant like Pluronic® F-127 (0.04% to 0.08%) may be beneficial to prevent dye aggregation.[1]

2. Cell Preparation and Staining

-

Cell Seeding: Plate adherent cells in a 96-well or 384-well black, clear-bottom microplate and culture overnight to allow for cell attachment and confluence.[1][9] Optimal seeding density should be determined for each cell line, but a general guideline is 40,000-80,000 cells/well for a 96-well plate and 10,000-20,000 cells/well for a 384-well plate.[1]

-

Staining:

-

Remove the culture medium from the wells.

-

If screening compounds that may interfere with serum components, wash the cells with the assay buffer (e.g., HHBS).[1]

-

Add an equal volume of the 2X DiBAC4(5) working solution to the wells containing an equal volume of assay buffer.

-

Incubate the plate for 30-60 minutes at either room temperature or 37°C.[1][6] The optimal incubation time and temperature may need to be determined empirically for each cell line.

-

Do not wash the cells after dye loading. [1]

-

3. Data Acquisition

-

After incubation, the plate is ready for measurement.

-

Fluorescence can be measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

-

For DiBAC4(5), use an excitation wavelength of approximately 590 nm and an emission wavelength of approximately 616 nm.[1]

-

When setting up the instrument, adjust the gain or exposure to have a baseline signal that is about 10-15% of the maximum instrument intensity to allow for the detection of fluorescence increases upon depolarization.[1]

Experimental Workflow

Caption: Experimental workflow for DiBAC4(5) staining.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. DiBAC4(5) [Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 3. mdpi.com [mdpi.com]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. drmichaellevin.org [drmichaellevin.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Adherent Cell Lines Protocol | Axion Biosystems [axionbiosystems.com]

Application Notes and Protocols for Measuring Bacterial Membrane Potential using DiBAC4(5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell membrane plays a crucial role in cellular viability and function, maintaining a delicate electrochemical gradient known as the membrane potential. This potential is integral to essential processes such as ATP synthesis, nutrient transport, and motility. Consequently, the bacterial membrane is a key target for novel antimicrobial agents. Monitoring changes in bacterial membrane potential is a vital tool for assessing bacterial viability and for elucidating the mechanism of action of antimicrobial compounds.

DiBAC4(5) [Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol] is a slow-response, lipophilic, anionic fluorescent probe used to measure membrane potential changes in bacteria.[1][2] In healthy, polarized bacteria, the negatively charged interior of the cell repels the anionic DiBAC4(5) dye, resulting in minimal fluorescence.[3] However, when the membrane potential is dissipated (depolarization), the dye can enter the cell, bind to intracellular proteins and lipids, and exhibit a significant increase in fluorescence.[3] This fluorescence enhancement is proportional to the degree of membrane depolarization, providing a robust method for monitoring bacterial membrane health.

These application notes provide detailed protocols for using DiBAC4(5) to assess bacterial membrane potential using flow cytometry, fluorescence microscopy, and microplate-based assays.

Key Features of DiBAC4(5)

-

Mechanism: Enters depolarized cells, leading to a significant increase in fluorescence.[3]

-

Response Type: Slow-response probe, suitable for detecting changes in average membrane potential.[4]

-

Spectral Properties: Longer excitation and emission wavelengths compared to its analog DiBAC4(3).[1]

Data Presentation

Table 1: Spectral Properties of DiBAC Dyes

| Dye Name | Excitation (nm) | Emission (nm) | Solvent |

| DiBAC4(5) [Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol] | 590 | 616 | DMSO |

| DiBAC4(3) [Bis-(1,3-dibutylbarbituric acid)trimethine oxonol] | 493 | 516 | DMSO |

Data sourced from AAT Bioquest and Interchim.[3][4]

Table 2: Recommended Staining Conditions for DiBAC4(5) and Analogs

| Parameter | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) | Reference(s) |

| Bacterial Density | 107 - 108 CFU/mL | 106 - 107 CFU/mL | [5] |

| DiBAC4(3) Concentration | 125 - 500 nM | 0.5 - 10 µM | [5][6] |

| DiBAC4(5) Concentration | Typically in the nanomolar to low micromolar range; optimization is recommended. | Typically in the nanomolar to low micromolar range; optimization is recommended. | [1][2] |

| Incubation Time | 5 - 30 minutes | 10 - 60 minutes | [1][6][7] |

| Incubation Temperature | Room Temperature or 37°C | Room Temperature or 37°C | [7][8] |

| Positive Control | Gramicidin (1-5 µM), Valinomycin (5-20 µM) with KCl | CCCP (5-30 µM), Gramicidin (1-5 µM) | [6][9] |

Note: For Gram-negative bacteria, a pre-treatment with a permeabilizing agent like EDTA may be necessary to facilitate dye entry across the outer membrane.[10] Optimal dye concentration and incubation time should be determined empirically for each bacterial strain and experimental condition.

Experimental Protocols

Reagent Preparation

DiBAC4(5) Stock Solution (1 mM):

-

Dissolve the appropriate mass of DiBAC4(5) solid in high-quality, anhydrous dimethyl sulfoxide (DMSO).[2]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light.

Working Solution: Dilute the stock solution to the desired final concentration in an appropriate buffer (e.g., PBS, HEPES buffer with glucose) immediately before use.

Protocol 1: Flow Cytometry Analysis

This protocol is adapted for the analysis of bacterial suspensions.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

DiBAC4(5) working solution

-

Positive control (e.g., Gramicidin or CCCP)

-

Propidium Iodide (PI) solution (optional, for viability co-staining)

-

Flow cytometer

Procedure:

-

Harvest bacteria by centrifugation and wash twice with PBS.

-

Resuspend the bacterial pellet in PBS to the desired cell density (e.g., 106 - 107 cells/mL).

-

Add the DiBAC4(5) working solution to the bacterial suspension to achieve the final desired concentration.

-

Incubate at room temperature or 37°C for 10-30 minutes, protected from light.[7]

-

(Optional) For co-staining, add PI to the cell suspension a few minutes before analysis.

-

Analyze the samples on a flow cytometer. Excite DiBAC4(5) at approximately 590 nm and collect emission at around 616 nm.[4]

-

For data analysis, gate the bacterial population based on forward and side scatter properties. Analyze the fluorescence intensity of the DiBAC4(5) signal to determine the proportion of depolarized cells.

Protocol 2: Fluorescence Microscopy

This protocol allows for the visualization of membrane potential changes at the single-cell level.

Materials:

-

Bacterial culture in logarithmic growth phase

-

PBS or other suitable buffer

-

DiBAC4(5) working solution

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Prepare bacterial cells as described in Protocol 1 (steps 1 and 2).

-

Add the DiBAC4(5) working solution to the bacterial suspension.

-

Incubate for 10-30 minutes at the desired temperature, protected from light.

-

Place a small volume of the stained cell suspension onto a microscope slide and cover with a coverslip.

-

Visualize the cells using a fluorescence microscope. Use a filter set appropriate for the excitation and emission wavelengths of DiBAC4(5).

-

Acquire images of both phase-contrast (for cell morphology) and fluorescence channels. Depolarized cells will exhibit bright fluorescence.

Protocol 3: Microplate Reader Assay

This method is suitable for high-throughput screening of compounds that affect bacterial membrane potential.

Materials:

-

Bacterial culture in logarithmic growth phase

-

PBS or other suitable buffer

-

DiBAC4(5) working solution

-

96-well black, clear-bottom microplates

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare bacterial cells as described in Protocol 1 (steps 1 and 2).

-

Pipette the bacterial suspension into the wells of the 96-well plate.

-

Add the test compounds at various concentrations to the respective wells. Include wells for positive (e.g., gramicidin) and negative (untreated) controls.

-

Add the DiBAC4(5) working solution to all wells.

-

Incubate the plate at the desired temperature.

-

Measure the fluorescence intensity over time using a microplate reader with excitation and emission wavelengths set for DiBAC4(5).[5] Kinetic readings can provide real-time information on the effects of the test compounds.

Visualizations

Caption: Experimental workflow for using DiBAC4(5).

Caption: Mechanism of DiBAC4(5) in bacteria.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or Low Fluorescence Signal | Cell viability is high: Most cells have a polarized membrane. | Verify with a positive control (e.g., gramicidin) to ensure the dye and instrument are working correctly. |

| Dye concentration is too low: Insufficient dye to produce a detectable signal. | Titrate the DiBAC4(5) concentration to find the optimal staining concentration for your bacterial strain. | |

| Incorrect filter set/instrument settings: Excitation and emission wavelengths are not optimal for DiBAC4(5). | Ensure the microscope or flow cytometer is configured with the correct filters and settings for DiBAC4(5) (Ex/Em: ~590/616 nm).[4] | |

| High Background Fluorescence | Dye concentration is too high: Non-specific binding of the dye. | Reduce the concentration of DiBAC4(5). |

| Excessive incubation time: Dye may begin to passively enter healthy cells over extended periods. | Optimize the incubation time; shorter incubation may be sufficient. | |

| "Sparkles" or precipitates in the image: Undissolved dye particles. | Centrifuge the final DiBAC4(5) working solution before adding it to the cells to remove any aggregates.[1] | |

| Inconsistent Results | Variation in cell density: Different numbers of cells will result in varying fluorescence intensity. | Standardize the cell density for all experiments. |

| Cell physiology varies: Cells from different growth phases may have different membrane potentials. | Use bacteria from a consistent growth phase (e.g., mid-logarithmic) for all experiments. | |

| Photobleaching: Loss of fluorescent signal due to prolonged exposure to excitation light. | Minimize the exposure of stained cells to the excitation light source. Use an anti-fade mounting medium for microscopy if possible. |

References

- 1. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DiBAC4(5) [Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol] | AAT Bioquest [aatbio.com]

- 3. interchim.fr [interchim.fr]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Bacteria - Blizard Institute - Faculty of Medicine and Dentistry [qmul.ac.uk]

- 8. Monitoring Changes in Membrane Polarity, Membrane Integrity, and Intracellular Ion Concentrations in Streptococcus pneumoniae Using Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes: DiBAC4(5) Assay for High-Throughput Screening

Introduction